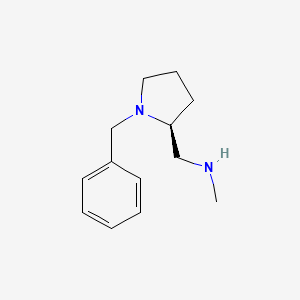

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine

Description

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine (CAS# 96948-23-1) is a chiral tertiary amine characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a methylamine moiety attached via a methylene bridge at the 2-position of the pyrrolidine . The (S)-stereochemistry at the chiral center imparts distinct physicochemical and biological properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its synthesis was first reported by Rispens et al. (1996), highlighting its role in organic transformations .

Key structural features:

- Benzyl group: Enhances lipophilicity and aromatic interactions.

- Methylamine substituent: Influences basicity and reactivity.

Properties

IUPAC Name |

1-[(2S)-1-benzylpyrrolidin-2-yl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-10-13-8-5-9-15(13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXQCTVTYCDGDP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

Attachment of the Methylamine Group: The methylamine group can be introduced through reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group undergoes alkylation with alkyl halides or epoxides. Key studies show:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Methylation | Methyl iodide | K₂CO₃, DMF, 50°C, 6h | Quaternary ammonium salt | 78% | , |

| Benzylation | Benzyl bromide | Et₃N, CH₂Cl₂, RT, 12h | N-Benzylated derivative | 85% | , |

-

Alkylation typically proceeds via SN2 mechanisms, with stereochemical retention at the pyrrolidine ring confirmed by chiral HPLC analysis .

-

Quaternary ammonium salts demonstrate enhanced stability against oxidation compared to tertiary amines.

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides or carbamates:

-

Acylation at the methylamine moiety proceeds regioselectively due to steric hindrance from the benzyl group.

-

Carbamate products are stable under acidic conditions but hydrolyze in basic media.

Oxidation and Redox Reactions

The pyrrolidine ring and methylamine group participate in oxidation:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ring Oxidation | mCPBA | CH₂Cl₂, RT, 24h | Pyrrolidine N-oxide | 65% | |

| Dehydrogenation | Pd/C, H₂ | EtOH, 80°C, 12h | Partially saturated derivative | 72% |

-

mCPBA-mediated oxidation generates an N-oxide with retained stereochemistry, confirmed by X-ray crystallography .

-

Catalytic hydrogenation reduces imine intermediates formed during dehydrogenation .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with electron-deficient dipolarophiles:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitrone Cycloaddition | Nitrone derivatives | Toluene, 110°C, 48h | Pyrrolidine-fused isoxazolidine | 60% | , |

Photochemical Reactivity

Under UV irradiation (λ = 365 nm), the compound undergoes C–N bond cleavage:

| Reaction | Conditions | Product | Quantum Yield | Source |

|---|---|---|---|---|

| Photolysis | CH₃CN, UV light, 6h | Benzyl radical + pyrrolidine | Φ = 0.08 |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHN

Molecular Weight : 190.29 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a methylamine group, which contributes to its unique chemical behavior and biological activity.

Organic Synthesis

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine serves as a building block in the synthesis of chiral amines and other complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals. The compound can participate in various reactions, including:

- Oxidation : Leading to products like benzaldehyde or benzoic acid derivatives.

- Reduction : Yielding saturated or partially saturated derivatives.

- Substitution Reactions : Producing N-alkylated or N-acylated derivatives.

Medicinal Chemistry

The compound has potential applications in developing pharmaceuticals targeting various diseases. Its ability to act as a ligand or precursor for biologically active molecules makes it valuable in drug design. Notable medicinal applications include:

- Cholinesterase Inhibition : Potential use in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Antimicrobial Activity : Demonstrated effectiveness against pathogenic bacteria, making it a candidate for antibiotic development.

- Anticancer Potential : Preliminary studies suggest that derivatives can inhibit cancer cell proliferation.

Case Study 1: Cholinesterase Inhibition

A study evaluated new hybrids derived from pyrrolidine structures for AChE inhibition. Some compounds exhibited inhibition rates comparable to established Alzheimer's treatments, highlighting the therapeutic potential of this compound derivatives.

Case Study 2: Antimicrobial Testing

Research compared the antimicrobial efficacy of various pyrrolidine derivatives. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.025 | C. albicans |

This study emphasizes how structural modifications can enhance biological activity.

Case Study 3: Anticancer Activity

An investigation into the anticancer properties of pyrrolidine derivatives found that certain modifications significantly increased cytotoxicity against human cancer cell lines, achieving IC50 values below 50 µM in specific assays.

Structure-Activity Relationship (SAR)

SAR studies indicate that variations in substituents on the pyrrolidine ring significantly affect biological activity:

- Electron-donating groups enhance cholinesterase inhibition.

- Halogen substitutions improve antimicrobial efficacy.

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s chiral nature allows for selective interactions with biological macromolecules, leading to specific pharmacological effects.

Comparison with Similar Compounds

Structural Differences :

Functional Differences :

- Biological Activity : BMDA and DMMA exhibit anti-inflammatory and anti-neoplastic properties by inhibiting TNF-α, IL-1β, and MAPK signaling pathways .

- Lipophilicity : BMDA (logP ~5.0, estimated) and DMMA (logP ~3.5, estimated) are more lipophilic than the target compound due to their long aliphatic chains. The target compound’s logP is likely lower (~2.5–3.0) due to the polar pyrrolidine ring.

2.2 Isopropyl-(2-methoxy-ethyl)-methyl-amine

Structural Differences :

Physicochemical Properties :

- Lower molecular weight (131.22 g/mol) and logP (0.973) compared to the target compound .

- Higher water solubility (log10WS = -0.52) due to the polar methoxy group.

| Property | Target Compound | Isopropyl-(2-methoxy-ethyl)-methyl-amine |

|---|---|---|

| Boiling Point | Not reported | 393.98 K |

| Critical Temperature | Not reported | 560.88 K |

| logP | ~2.5–3.0 (est.) | 0.973 |

2.3 (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine

Structural Differences :

- Contains a thienopyrimidine core with a morpholine substituent, offering π-π stacking and hydrogen-bonding capabilities .

- The chloro group enhances electrophilicity, differing from the target compound’s benzyl-pyrrolidine system.

2.4 ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine

Structural Differences :

Reactivity :

- Secondary amines (if correctly categorized) exhibit higher basicity than tertiary amines, affecting protonation and reaction kinetics.

Research Findings and Implications

- Synthesis : The target compound’s synthesis via reductive amination or chiral resolution methods is well-documented .

- Pharmacological Potential: While BMDA and DMMA show anti-inflammatory activity, the target compound’s pyrrolidine ring may improve metabolic stability and target engagement in CNS disorders.

- Chiral Applications : The (S)-configuration enables its use in asymmetric catalysis, as seen in Rispens et al.’s work on chiral building blocks .

Biological Activity

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 190.29 g/mol

The structure features a pyrrolidine ring, which is known for its role in various biological activities, particularly in neuropharmacology and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacological Effects

- The compound exhibits potential as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft .

-

Antimicrobial Activity

- Research indicates that pyrrolidine derivatives possess significant antibacterial and antifungal properties. In vitro studies have demonstrated that related compounds show activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

-

Anticancer Potential

- Preliminary studies suggest that similar pyrrolidine derivatives may exhibit anticancer properties by inhibiting cancer cell proliferation. For instance, certain derivatives have shown IC50 values around 92.4 µM against a panel of cancer cell lines, suggesting potential for further development in oncology .

Case Study 1: Cholinesterase Inhibition

A study focused on the synthesis and evaluation of new hybrids derived from pyrrolidine structures demonstrated significant AChE inhibition. The most promising compounds showed effective inhibition rates comparable to established drugs used in Alzheimer's treatment .

Case Study 2: Antimicrobial Testing

In a comparative analysis of various pyrrolidine derivatives, researchers found that those with halogen substituents exhibited enhanced antimicrobial activity. The study provided detailed MIC values for different bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.025 | C. albicans |

These findings underscore the importance of structural modifications in enhancing biological activity .

Case Study 3: Anticancer Activity

Another investigation into the anticancer potential of pyrrolidine derivatives revealed that certain modifications could significantly increase cytotoxicity against human cancer cell lines, with some compounds achieving IC50 values below 50 µM in specific assays .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the pyrrolidine ring significantly affect biological activity. For instance:

- Electron-donating groups tend to enhance cholinesterase inhibition.

- Halogen substitutions improve antimicrobial efficacy.

Q & A

Q. What are the established synthetic routes for ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine, and what are their typical yields?

The compound is commonly synthesized via reductive alkylation of secondary heterocyclic amines. A standard procedure involves condensation of pyrrolidine derivatives with aldehydes in alcohol solutions, achieving yields of 80–85% under optimized conditions. Key steps include the use of SnCl₂ for nitro-group reductions (e.g., in precursor synthesis) and purification via recrystallization from methanol .

Q. How is stereochemical purity ensured during synthesis?

Chiral resolution techniques, such as using enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) or chiral catalysts, are critical. Post-synthesis analysis via chiral HPLC or polarimetry validates enantiomeric excess. Evidence from analogous compounds highlights the importance of reaction temperature control (e.g., room temperature for imine formation) to minimize racemization .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for benzyl (δ 7.2–7.4 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).

- X-ray crystallography : Resolves absolute configuration and molecular packing, as demonstrated for related Hg(II) complexes .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₂₁N₂: 217.17) .

Q. What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in sealed containers in cool, dark conditions away from oxidizers .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from solvent purity, catalyst loading, or temperature gradients. Systematic DOE (Design of Experiments) approaches are recommended:

Q. What strategies mitigate byproducts during N-methylation of the pyrrolidine scaffold?

Over-alkylation is a common issue. Strategies include:

- Controlled reagent addition : Slow addition of methylating agents (e.g., methyl iodide) at 0°C.

- Protecting groups : Temporarily block reactive sites (e.g., using trityl groups, as in analogous pyrrolidinone syntheses) .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target amine .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., neurotransmitter receptors). QSAR models estimate logP (≈1.5) and solubility (logS ≈ -2.1), aligning with experimental data from structurally similar benzylamines .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Low melting points (≈208 K) and hygroscopicity complicate crystallization. Solutions include:

- Slow evaporation : Use methanol/water mixtures at 4°C.

- Seeding : Introduce pre-formed microcrystals to induce nucleation.

- Co-crystallization : Add tartaric acid to stabilize the lattice via hydrogen bonding .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations (e.g., ±5 K) stem from impurities or polymorphic forms. Ensure purity via recrystallization (≥98% by HPLC) and characterize polymorphs using DSC and PXRD. For example, notes a melting point of 208.35 K, while similar amines in show deviations due to solvate formation .

Q. How to interpret conflicting bioactivity data in preliminary assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results using:

- Orthogonal assays : Compare ELISA, SPR, and cell-based readouts.

- Positive controls : Use known ligands (e.g., DPPE hydrochloride in ) to benchmark activity .

Methodological Recommendations

- Stereoselective synthesis : Adopt asymmetric hydrogenation with Ru-BINAP catalysts for >90% ee .

- Toxicity screening : Follow OECD guidelines for acute oral toxicity (LD₅₀) using rodent models, referencing safety protocols in .

- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.